2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE
Overview
Description
2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline is a metabolite of the food mutagen-carcinogen 2-amino-3-methylimidazolo(4,5-f)quinoline. This compound has been studied for its mutagenic and carcinogenic properties, particularly its ability to bind covalently to DNA and induce mutations .
Preparation Methods
The synthesis of 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline involves a modification of earlier methods used for its parent compound. The compound is synthesized through a series of chemical reactions, including the introduction of a hydroxyamino group to the imidazoloquinoline structure. The purification process involves a two-step procedure using C18 Sep-Pack and semi-preparative high-performance liquid chromatography (HPLC). The structure of the compound is confirmed through mass spectral analysis and chemical reactivity studies .
Chemical Reactions Analysis
2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include NADPH, ascorbate, and specific inhibitors like pentachlorophenol and 2,6-dichloro-4-nitrophenol. These reactions often result in the formation of mutagenic and carcinogenic products .
Scientific Research Applications
2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline has several scientific research applications:
Chemistry: It is used to study the mechanisms of mutagenesis and carcinogenesis.
Biology: The compound is employed in research on DNA binding and mutation induction.
Medicine: It serves as a model compound for studying the effects of food-derived mutagens on human health.
Mechanism of Action
The mutagenicity of 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline is primarily due to its ability to bind covalently to DNA. This binding is enhanced by bacterial O-acetyltransferase and sulfotransferase, which activate the compound. The reactive intermediates formed during these reactions can induce mutations by interacting with DNA bases, leading to errors during DNA replication .
Comparison with Similar Compounds
2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline is similar to other heterocyclic amines, such as:
2-Amino-3-methylimidazolo(4,5-f)quinoline: The parent compound, which is also mutagenic and carcinogenic.
2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline: A closely related compound with similar mutagenic properties.
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: Another heterocyclic amine with mutagenic and carcinogenic effects.
The uniqueness of 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline lies in its specific reactivity with DNA and the ability to be further activated by bacterial enzymes .
Properties
IUPAC Name |
N-(3-methylimidazo[4,5-f]quinolin-2-yl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-9-5-4-8-7(3-2-6-12-8)10(9)13-11(15)14-16/h2-6,16H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFQSQCBYZOECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228062 | |
Record name | 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77314-23-9 | |
Record name | N-Hydroxy-3-methyl-3H-imidazo[4,5-f]quinolin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77314-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077314239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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